3-(Mesitylthio)-1H-1,2,4-triazole
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Overview
Description
3-(Mesitylthio)-1H-1,2,4-triazole: is an organic compound characterized by its triazole ring structure with a thiophene group attached to a trimethylphenyl group. This compound is notable for its unique chemical properties, which make it useful in various applications, particularly in the fields of chemical synthesis and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Mesitylthio)-1H-1,2,4-triazole typically involves the reaction of 3H-1,2,4-triazole-3-thione, 1,2-dihydro-, potassium salt (1:1) with mesitylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in substitution reactions, where the thiophene group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazoles.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other compounds, particularly in the development of herbicides. It serves as a precursor for the production of 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole, a key component in herbicide formulations .
Biology and Medicine: Research has shown that triazole derivatives, including 3-(Mesitylthio)-1H-1,2,4-triazole, exhibit various biological activities. These compounds are being investigated for their potential use as enzyme inhibitors and antimicrobial agents .
Industry: In the agricultural industry, the compound is used as a precursor for herbicide production. This herbicide is employed for controlling the growth of unwanted plants and weeds in various crops, thereby improving crop yield and quality .
Mechanism of Action
The mechanism of action of 3-(Mesitylthio)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In herbicide formulations, the compound inhibits key enzymes involved in plant growth, leading to the suppression of weed growth. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interfere with enzyme activity is a critical aspect of its function .
Comparison with Similar Compounds
- 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole
- 1H-1,2,4-Triazole-3-thiol
- 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness: 3-(Mesitylthio)-1H-1,2,4-triazole is unique due to its specific chemical structure, which includes a thiophene group attached to a trimethylphenyl group. This structure endows the compound with distinct chemical properties, making it particularly useful in the synthesis of herbicides and other chemical intermediates .
Properties
Molecular Formula |
C11H13N3S |
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Molecular Weight |
219.31 g/mol |
IUPAC Name |
5-(2,4,6-trimethylphenyl)sulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3S/c1-7-4-8(2)10(9(3)5-7)15-11-12-6-13-14-11/h4-6H,1-3H3,(H,12,13,14) |
InChI Key |
DSESHQYDMRNVJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)SC2=NC=NN2)C |
Origin of Product |
United States |
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